

Commercial Suppliers and Technical Guide for Boc-D-allo-Ile-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-allo-Ile-OH*

Cat. No.: *B558387*

[Get Quote](#)

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-D-allo-isoleucine (Boc-D-allo-Ile-OH) is a non-proteinogenic amino acid derivative crucial in the fields of peptide synthesis and drug discovery. Its unique stereochemistry, featuring the D-configuration at the alpha-carbon and the allo-configuration at the beta-carbon, imparts specific conformational properties to peptides. This technical guide provides a comprehensive overview of commercial suppliers, key technical data, experimental protocols for its incorporation into peptides, and its role in the design of bioactive peptides. The inclusion of D-amino acids like D-allo-isoleucine can significantly enhance peptide stability against enzymatic degradation and modulate receptor binding affinity and selectivity, making it a valuable tool for developing novel therapeutics.[\[1\]](#)[\[2\]](#)

Commercial Suppliers of Boc-D-allo-Ile-OH

A number of chemical suppliers offer Boc-D-allo-Ile-OH for research and development purposes. The following table summarizes key information from several prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
APExBIO	AXXXX	≥98.00%	55780-90-0	C ₁₁ H ₂₁ NO ₄	231.29	Certificate of Analysis available upon request. [3]
Bachem	A-3735	Not specified	55780-90-0	C ₁₁ H ₂₁ NO ₄	231.29	Analytical Datasheet (ADS) available on their website. [4] [5]
Chem-Impex	03800	≥97% (HPLC)	55780-90-0	C ₁₁ H ₂₁ NO ₄	231.29	Optical Rotation: [a]25/D = -5 ± 2° (c=1.499 in MeOH); Melting Point: 56 - 61 °C. [1]
Parchem	12345	Not specified	55780-90-0	C ₁₁ H ₂₁ NO ₄	Not specified	ISO Certified.

	Not explicitly found for					Researchers should verify the availability of the allo-diastereomer. [6] [7]
Sigma-Aldrich	D-allo-Ile-OH, but Boc-D-Ile-OH is available.	≥98.0% (TLC)	55721-65-8	C ₁₁ H ₂₁ NO ₄	231.29	

Experimental Protocols

The incorporation of Boc-D-allo-Ile-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) follows established procedures for Boc-protected amino acids. Due to the steric hindrance of the β -branched side chain, optimization of coupling conditions is recommended to ensure high yields and minimize racemization.

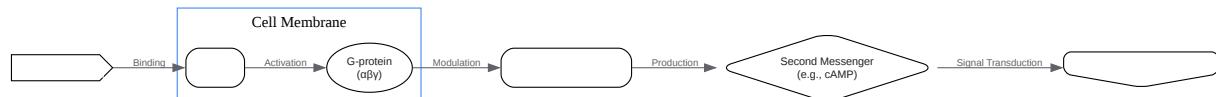
Protocol 1: Manual Boc-SPPS Incorporating Boc-D-allo-Ile-OH

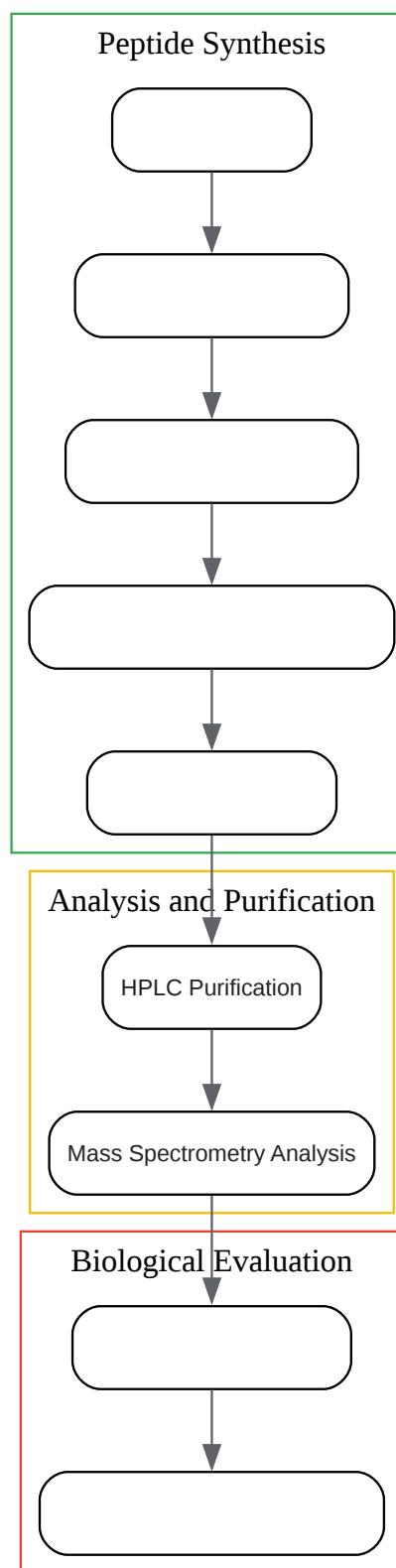
This protocol outlines the manual solid-phase synthesis of a peptide containing a D-allo-isoleucine residue.

Materials:

- Boc-D-allo-Ile-OH
- Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)

- Coupling reagents (e.g., HBTU/HOBt or HATU)
- Kaiser test kit
- Cleavage cocktail (e.g., HF/anisole or a trifluoroacetic acid-based cocktail)


Procedure:


- Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
- Boc Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
 - Wash the resin thoroughly with DCM.
- Neutralization:
 - Wash the resin with DCM.
 - Treat the resin with a 10% solution of DIPEA in DCM for 5 minutes (repeat twice).
 - Wash the resin with DCM.
- Coupling of Boc-D-allo-Ile-OH:
 - In a separate vessel, dissolve Boc-D-allo-Ile-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 2-4 hours at room temperature.
- Monitoring the Coupling Reaction:

- Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

Signaling Pathway and Experimental Workflow Visualization

The incorporation of D-amino acids like D-allo-isoleucine into peptides can alter their interaction with G-protein coupled receptors (GPCRs), potentially leading to changes in downstream signaling. For instance, a modified peptide might exhibit altered potency or efficacy in activating or inhibiting a specific signaling cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. apexbt.com [apexbt.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. bachem.com [bachem.com]
- 6. Boc- D -Ile-OH = 98.0 TLC 55721-65-8 [sigmaaldrich.com]
- 7. Boc-D-Ile-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Boc-D-allo-Ile-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558387#commercial-suppliers-of-boc-d-allo-ile-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com